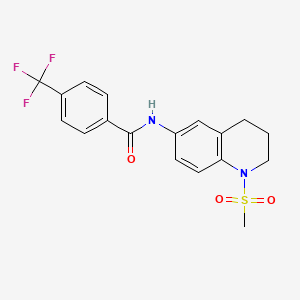
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a crucial role in B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Copper(II)-catalyzed Remote Sulfonylation
The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those related to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide, has been developed using sodium sulfinates as sulfide sources. This method is environmentally friendly, producing benign byproducts, and results in derivatives obtained in moderate to high yields (Xia et al., 2016).
Antimalarial and COVID-19 Applications
A theoretical investigation into antimalarial sulfonamides, which could be structurally related to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide, utilized computational calculations and molecular docking studies. These sulfonamides showed promising in vitro antimalarial activity and were also examined for their potential as COVID-19 drugs (Fahim & Ismael, 2021).
Synthesis and Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, akin to the structural motif of N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide, demonstrated the potential of these compounds as selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Novel Quinoline-3-Carbaldehyde Hydrazones
Research on novel quinoline-3-carbaldehyde hydrazones, potentially related to the chemical structure of interest, has shown pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents (Korcz et al., 2018).
N-sulfonyl Derivatives as Glycine-site NMDA and AMPA Antagonists
N-Phenylsulfonyl and N-methylsulfonyl derivatives of certain quinoxalinecarboxamide, structurally akin to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide, have been characterized as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, indicating potential applications in neurological research (Hays et al., 1993).
Eigenschaften
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-27(25,26)23-10-2-3-13-11-15(8-9-16(13)23)22-17(24)12-4-6-14(7-5-12)18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGGDIQEUSWOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)
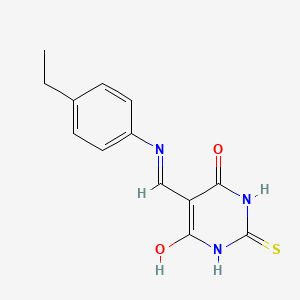

![N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2478910.png)
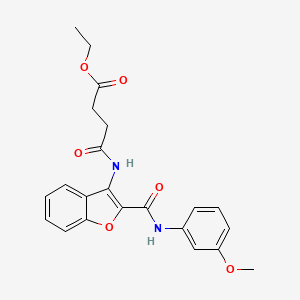
![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)
![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2478917.png)

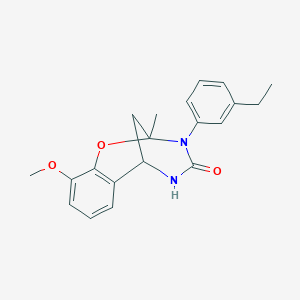
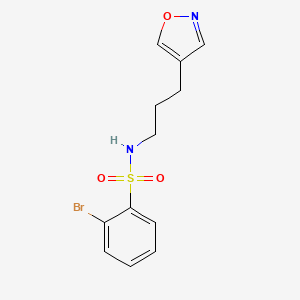
![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)
![2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2478926.png)
![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone](/img/structure/B2478928.png)